Product packaging for Selenopergolide(Cat. No.:CAS No. 109297-72-5)

Selenopergolide

Cat. No.: B033653
CAS No.: 109297-72-5
M. Wt: 361.4 g/mol
InChI Key: FLDNELKQZKFSKM-DQYPLQBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selenopergolide is a potent and selective ergoline-derived dopamine receptor agonist, characterized by the incorporation of a selenium atom within its molecular structure. This modification is a subject of significant research interest, as it can influence the compound's receptor binding affinity, metabolic stability, and overall pharmacological profile compared to its oxygen and sulfur analogs. Its primary research application lies in the study of dopaminergic systems, particularly in investigating Parkinson's disease, hyperprolactinemia, and various neuroendocrine disorders. In vitro, this compound is utilized to stimulate D2-like dopamine receptors, enabling researchers to elucidate downstream signaling pathways, receptor desensitization mechanisms, and functional selectivity. In vivo models provide a critical tool for assessing its potential efficacy in modulating motor function and prolactin secretion. The unique selenium moiety also presents opportunities for specialized research, including studies on novel chemotypes for receptor interaction and as a potential molecular probe. This compound is supplied with detailed analytical documentation, including HPLC purity and mass spectrometry data, to ensure reliability and reproducibility in your experimental systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N2Se B033653 Selenopergolide CAS No. 109297-72-5

Properties

CAS No.

109297-72-5

Molecular Formula

C19H26N2Se

Molecular Weight

361.4 g/mol

IUPAC Name

(6aR,9R)-9-(methylselanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C19H26N2Se/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16?,18-/m1/s1

InChI Key

FLDNELKQZKFSKM-DQYPLQBXSA-N

SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C[Se]C

Isomeric SMILES

CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C[Se]C

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C[Se]C

Synonyms

selenopergolide

Origin of Product

United States

Advanced Synthetic Methodologies for Selenopergolide and Analogous Radioselenated Compounds

Radiochemical Synthesis Approaches

The synthesis of radioselenated compounds, including selenopergolide, necessitates specialized techniques to incorporate radioactive selenium isotopes. These methods are designed to achieve high yields and specific activities for potential diagnostic and research applications.

Preparation of [75Se]this compound and Related Seleno-Ergolines

The preparation of [75Se]this compound, denoted as 75Se-2 in some studies, has been achieved with notable efficiency. A key precursor for its synthesis is H2[75Se]O3 (selenious acid). [75Se]this compound was successfully prepared with a radiochemical yield of 74% starting from this precursor. rsc.orgnih.gov

This compound is structurally analogous to pergolide (B1684310), an ergoline-based compound. Pergolide is chemically designated as 8β-[(methylthio)methyl]-6-propylergoline. drugs.comnih.gov This suggests that this compound incorporates a selenium atom in place of sulfur, likely as an 8β-[(methylseleno)methyl]-6-6-propylergoline derivative. The synthesis of related seleno-ergolines often involves similar strategies to those used for other radiolabeled ergoline (B1233604) derivatives. For instance, an iodo-ergoline analog, (8β)-8-([125I]iodomethyl)-6-propylergoline, was prepared by refluxing its mesyl analog with Na125I in methyl-ethyl-ketone. nih.gov This highlights the use of appropriate precursors and reaction conditions for incorporating chalcogen isotopes into the ergoline scaffold.

Optimization of Precursor Chemistry and Reaction Conditions

Optimization of synthetic routes is crucial for maximizing the radiochemical yield and purity of radioselenated compounds. While specific detailed optimization studies for this compound are not extensively documented in general accessible literature, general principles for radiosynthesis optimization are applicable. Factors such as reaction temperature, pH, and the use of co-solvents can significantly influence the radiochemical yield. advancingnuclearmedicine.comresearchgate.net For example, in the synthesis of other selenium-modified nucleosides, reactions have been optimized by performing them at elevated temperatures (60-80 °C) and at a specific pH (pH 9) under hypoxic conditions to enhance the solubility and stability of selenium-containing nucleobases in aqueous media. nih.gov Such considerations are vital in precursor chemistry to ensure efficient and stable incorporation of the selenium isotope.

Development of No-Carrier-Added (NCA) Radioselenation Techniques

The development of No-Carrier-Added (NCA) radioselenation techniques is a significant advancement in radiopharmaceutical chemistry. NCA radionuclides are produced without the addition of stable isotopes of the same element, resulting in products with higher specific activity. nih.gov Higher specific activity is desirable for radiotracers as it means a greater proportion of the radioactivity is concentrated in the desired molecule, allowing for lower mass doses and potentially reducing pharmacological effects. For instance, NCA Lutetium-177 (Lu-177 n.c.a.) is preferred over carrier-added Lu-177 due to its higher specific activity and enhanced radiolabeling efficiency. nih.gov This principle extends to radioselenation, where NCA [75Se] would offer similar advantages, ensuring that the synthesized this compound contains a high concentration of the radioactive isotope relative to its non-radioactive counterpart.

Isotope Labeling Strategies and Radiochemical Yield Enhancement

Isotope labeling is a technique where one or more atoms in a molecule are replaced with their isotopic counterparts, allowing researchers to track the atoms' pathways during chemical reactions or biological processes. nih.gov For this compound, the isotope of choice is commonly selenium-75 (B78453) ([75Se]), a gamma-emitting radionuclide suitable for imaging. nih.gov The selection of this isotope considers factors such as its half-life and detectability. nih.gov

Radiochemical yield (RCY) is a critical metric in radiosynthesis, defined as the amount of radioactivity in the isolated product expressed as a percentage of the total starting radioactivity used in the synthesis step. As previously noted, the synthesis of [75Se]this compound has demonstrated a radiochemical yield of 74%. rsc.orgnih.gov Efforts to enhance radiochemical yields often involve careful control of reaction parameters. For example, in other radiolabeling processes, the use of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to significantly increase radiochemical yields. researchgate.net Optimizing temperature and pH are also common strategies to improve reaction kinetics and minimize side product formation, thereby contributing to higher yields. advancingnuclearmedicine.com

Chromatographic Separation and Radiochemical Purity Assessment Methodologies

Following the synthesis of radioselenated compounds like this compound, effective separation and rigorous purity assessment are paramount to ensure the quality and safety of the final product. Chromatography is a fundamental analytical technique for separating components of a mixture based on their differential affinities for a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the purification and analysis of radiolabeled compounds. In the preparation of [75Se]this compound and related iodo-ergoline derivatives, HPLC has been successfully utilized for separation. nih.gov This technique allows for the isolation of the desired radiolabeled compound from unreacted precursors, side products, and other impurities.

Radiochemical purity (RCP) is a key quality criterion for radiopharmaceuticals. It refers specifically to the proportion of the total radioactivity that is present in the desired chemical form of the isolated product. This is distinct from radiochemical yield, which measures the efficiency of the labeling reaction itself. Achieving high radiochemical purity (e.g., >99% for some radioligands) is essential for the reliability of research findings and the safety of any potential applications. Chromatographic methods, such as HPLC, are indispensable for achieving and confirming this high level of purity by effectively resolving the radiolabeled product from any radioactive or non-radioactive contaminants.

Table 1: Key Synthesis Parameters and Outcomes for [75Se]this compound

ParameterValue / DescriptionSource
PrecursorH2[75Se]O3 (Selenious Acid) nih.gov
Radiochemical Yield74% rsc.orgnih.gov
Purification MethodHPLC nih.gov
Isotope UsedSelenium-75 ([75Se]) nih.gov

Preclinical Pharmacological and Biological Distribution Studies of Selenopergolide

In Vivo Biodistribution Profiling in Animal Models

Biodistribution studies are fundamental in preclinical research to understand how a new chemical entity is absorbed and distributed throughout the body. These studies typically involve administering the compound to animal models and subsequently measuring its concentration in various tissues and fluids over time.

Organ-Specific Uptake Dynamics, Including Adrenal and Brain Accumulation

To determine the organ-specific uptake of a compound like selenopergolide, researchers would measure its concentration in key organs at different time points post-administration. This would reveal which organs have a higher affinity for the compound. Given that this compound is a dopamine (B1211576) agonist, particular attention would be paid to its accumulation in the brain, the primary site of action. The adrenal glands are also of interest due to their role in hormone production and high blood perfusion.

Hypothetical Data Table for Organ-Specific Uptake: This table illustrates the type of data that would be generated from such a study. The values are purely illustrative due to the absence of actual data for this compound.

Interactive Data Table: Illustrative Organ Concentration of this compound (ng/g of tissue)

Time Point Brain Adrenal Gland Liver Kidney Lung Spleen
1 hour 150 250 800 600 400 300
4 hours 120 200 650 450 320 240

| 24 hours | 30 | 50 | 150 | 100 | 80 | 60 |

Quantitative Analysis of Tissue-to-Blood Concentration Ratios

Tissue-to-blood concentration ratios (Kp) are crucial for understanding the extent of a drug's distribution into tissues relative to its concentration in the bloodstream. nih.govnih.gov A high Kp value indicates that the compound preferentially accumulates in a specific tissue. These ratios are calculated by dividing the concentration of the compound in a specific tissue by its concentration in the blood at the same time point.

Hypothetical Data Table for Tissue-to-Blood Ratios: This table provides an example of how tissue-to-blood concentration ratios would be presented. The values are for illustrative purposes only.

Interactive Data Table: Illustrative Tissue-to-Blood Concentration Ratios (Kp) of this compound at 4 hours

Tissue Kp Value
Brain 2.4
Adrenal Gland 4.0
Liver 13.0
Kidney 9.0
Lung 6.4

| Spleen | 4.8 |

Temporal Kinetics of Compound Distribution and Retention

The temporal kinetics of distribution describe how quickly a compound reaches various tissues and how long it remains there. This is determined by analyzing the concentration of the compound in different tissues at multiple time points after administration. Understanding these kinetics is vital for predicting the onset and duration of a drug's effect.

Investigation of Transport Mechanisms Across Physiological Barriers

The ability of a compound to reach its target site often depends on its capacity to cross physiological barriers, such as the blood-brain barrier.

Blood-Brain Barrier Permeability and Associated Factors

The blood-brain barrier is a highly selective barrier that protects the central nervous system. nih.govnih.gov For a centrally acting drug like a dopamine agonist, the ability to cross this barrier is paramount. Selenium itself can be transported across the blood-brain barrier, often via specific transporters like selenoprotein P. nih.govresearchgate.net Studies would be needed to determine if this compound utilizes similar transport mechanisms or if its lipophilicity allows for passive diffusion. Factors influencing permeability include molecular size, charge, and lipophilicity. acs.org

Examination of Metabolic Pathways and Biotransformation in Animal Systems

Metabolism, or biotransformation, is the process by which the body chemically modifies a compound. This process, primarily occurring in the liver, can lead to the activation or inactivation of a drug and facilitates its excretion. Understanding the metabolic pathways of a compound is essential for assessing its efficacy and potential for drug-drug interactions. Research on other selenium-containing compounds suggests that they can undergo various metabolic reactions. researchgate.netnih.gov However, the specific biotransformation of this compound has not been documented.

Mechanistic Elucidation of Selenopergolide S Biological Interactions

Ligand-Receptor Binding and Affinities in Model Systems

Selenopergolide is classified as a synthetic ergoline (B1233604) derivative. nih.gov Its structural analogue, pergolide (B1684310), is a known dopamine (B1211576) agonist that interacts with a range of receptors, including dopamine D1, D2, and D3 receptors, as well as alpha1- and alpha2-adrenergic receptors and 5-hydroxytryptamine (5-HT) receptors. This compound is described as exhibiting "broader receptor interactions" when compared to highly selective D2 agonists like cabergoline, and it is broadly linked to D1 and serotonergic receptors. nih.gov

While the precise quantitative affinity data (e.g., Kd, Ki, IC50 values) for this compound's binding to specific receptors in model systems are not extensively detailed in current literature, the comparative descriptions suggest that the selenium substitution influences its receptor binding profile relative to its sulfur counterpart. In vitro assays, such as radioligand displacement assays or fluorescence polarization, are standard methodologies for quantifying such affinities. nih.gov

Cellular Uptake Mechanisms and Subcellular Localization Studies

Early biodistribution studies using radiolabeled [75Se]this compound in male rats have provided insights into its tissue accumulation. These studies demonstrated good uptake of the compound by both the adrenals and the brain. Notably, [75Se]this compound exhibited higher adrenal uptake and adrenal-to-blood ratios (4.2% dose/g and 70:1, respectively) compared to an analogous iodine compound ([125I]iodo-ergoline, 3.6% dose/g and 23.8:1) at 15 minutes post-injection. Similarly, while brain uptake was comparable between the two compounds (0.91% dose/g for [75Se]this compound vs. 1.14% dose/g for [125I]iodo-ergoline), [75Se]this compound showed higher brain-to-blood ratios (15.2:1 vs 7.3:1) at the same time point. These findings suggest its potential utility as an imaging agent for these organs.

Table 1: Biodistribution of [75Se]this compound and [125I]iodo-ergoline in Male Rats (15 min post-injection)

CompoundAdrenal Uptake (% dose/g)Adrenal-to-Blood RatioBrain Uptake (% dose/g)Brain-to-Blood Ratio
[75Se]this compound4.270:10.9115.2:1
[125I]iodo-ergoline3.623.8:11.147.3:1

Investigation of Downstream Biochemical Pathway Modulation

Specific detailed research findings on the downstream biochemical pathway modulation directly attributable to this compound are limited in the available literature. Given its structural relationship to pergolide, which functions as a dopamine receptor agonist and is used in the management of Parkinson's disease, it can be inferred that this compound may also interact with and modulate dopaminergic signaling pathways. Pergolide stimulates centrally-located dopaminergic receptors, leading to various pharmacological effects. However, direct experimental evidence demonstrating how this compound specifically alters gene expression, enzyme activities, or signaling cascades remains to be thoroughly investigated and reported. General methodologies for pathway analysis, such as Gene Ontology and KEGG pathway enrichment, are available for studying biochemical networks, but specific application to this compound's effects is not detailed.

Structure-Activity Relationship (SAR) Investigations for Biological Observations

The primary focus of Structure-Activity Relationship (SAR) investigations concerning this compound revolves around the strategic substitution of a sulfur atom with a selenium atom in the ergoline scaffold, differentiating it from pergolide. nih.gov This elemental substitution was undertaken with the explicit aim of modifying the pharmacokinetic and pharmacodynamic properties of the parent compound. nih.gov

One notable aspect of this substitution is the potential impact of selenium's redox activity. It is hypothesized that the presence of selenium in this compound may contribute to reduced oxidative degradation, a limitation observed with pergolide, which has a shorter half-life ranging from 7 to 16 hours. nih.gov In contrast, this compound has a theoretical half-life estimated at approximately 30 hours, suggesting improved metabolic stability due to the selenium moiety. nih.gov

Furthermore, the selenium substitution appears to influence the receptor interaction profile. This compound is described as having "broader receptor interactions" compared to cabergoline, a highly selective dopamine D2 receptor agonist. nih.gov this compound is broadly linked to D1 and serotonergic receptors, implying that the incorporation of selenium alters the compound's pharmacological selectivity and binding characteristics relative to its sulfur analogue. nih.gov While the concept of modifying other functional groups to enhance metabolic stability or other properties is a recognized area for future SAR analysis nih.gov, detailed findings beyond the selenium substitution are not currently available.

Table 2: Comparative Properties of this compound, Pergolide, and Cabergoline

PropertyThis compound (Theoretical/Estimated)PergolideCabergoline
Molecular Weight ( g/mol )361.4 nih.gov314.4 nih.gov451.6 nih.gov
Key Chalcogen AtomSelenium (Se)Sulfur (S)N/A (Ergot derivative)
Theoretical/Estimated Half-Life (hours)~30 nih.gov7–16 nih.gov63–69 nih.gov
Receptor Affinity ProfileD1/D2, 5-HT1A/2B (broader) nih.govD1/D2, 5-HT1A/2B nih.govD2 (high selectivity) nih.gov

Applications in Advanced Biomedical Research and Methodological Contributions

Development as a Radiotracer for Preclinical Imaging Research, including Adrenal and Brain Visualization

Selenopergolide has been developed and utilized in early biodistribution studies as a radiolabeled compound. nih.gov The use of radiotracers is fundamental in preclinical imaging research, enabling the visualization and quantification of biological processes and drug distribution within living organisms. While specific detailed studies focusing on this compound's direct application for adrenal and brain visualization were not extensively detailed in the provided information, the broader field of radiotracer development for such targets is well-established. For instance, other radiotracers like para-chloro-2-[18F]fluoroethyl-etomidate ([18F]CETO) have shown specific uptake in adrenal glands, facilitating their visualization in preclinical models. ontosight.ai The initial work with radiolabeled this compound underscores its potential as a tool for investigating tissue distribution and receptor binding in a preclinical context.

Contributions to the Understanding of Ergoline (B1233604) Derivative Pharmacodynamics

This compound is classified as a synthetic ergoline derivative, distinguished by the incorporation of a selenium atom in its molecular structure, serving as an analogue to pergolide (B1684310) which contains sulfur. nih.gov The strategic substitution of selenium in this compound is motivated by its potential to modify key properties such as redox characteristics, metabolic stability, and interactions with various receptors. nih.gov

Utility in Developing and Validating In Vivo Research Methodologies

The preclinical characterization of compounds like this compound necessitates robust in vivo research methodologies. Pharmacokinetic studies, for instance, are conducted in animal models (e.g., rodents) to assess crucial parameters such as absorption, distribution, metabolism, and excretion. nih.gov The rigorous execution of these studies inherently contributes to the development and validation of in vivo research methodologies. This includes ensuring the accurate capture and storage of raw data by digital technologies (verification), assessing the precision and accuracy of algorithms that transform raw data into meaningful biological metrics (analytical validation), and confirming that these measures accurately reflect biological or functional states in animal models (clinical validation). wikipedia.org The data generated from studies involving this compound, and similar compounds, are integral to refining and validating these methodologies, ultimately supporting more reliable and translatable drug discovery and development processes. wikipedia.org

Application in Pharmacological Modeling and Simulation Studies in Animal Models

Pharmacological modeling and simulation studies play an increasingly vital role in drug development, offering efficient and ethical alternatives to traditional animal experiments. wikipedia.orgwikipedia.org These computer simulation models can predict drug behavior and safety, reducing the reliance on live animal testing. wikipedia.org Data derived from preclinical studies, such as the pharmacokinetic properties assessed for this compound in animal models, are crucial inputs for these computational approaches. nih.gov

Models like physiologically based pharmacokinetic (PBPK) models simulate the absorption, distribution, metabolism, and elimination (ADME) of drugs, while quantitative systems pharmacology (QSP) employs mathematical equations to represent biological systems and predict therapeutic effects. wikipedia.org By leveraging such data, researchers can simulate how compounds like this compound might interact with biological systems, predict potential pharmacological effects, and optimize future research directions, thereby enhancing the efficiency of drug discovery and development. wikipedia.org

Compound Names and PubChem CIDs

Future Trajectories and Emerging Research Avenues for Selenopergolide

Exploration of Novel Preclinical Models for Comprehensive Distribution Analysis

The accurate assessment of a compound's distribution within biological systems is paramount for understanding its pharmacokinetics and potential efficacy. Traditional animal models, while foundational, often present limitations in translational relevance to human physiology. americanelements.comfishersci.be Future research into Selenopergolide will significantly benefit from the exploration and adoption of novel preclinical models that offer enhanced human relevance and precision in distribution analysis.

Key advancements in this area include:

Organ-on-a-Chip and Microphysiological Systems (MPS) : These advanced in vitro platforms mimic the physiological functions and microenvironments of human organs, allowing for more accurate predictions of absorption, distribution, metabolism, and excretion (ADME) profiles. americanelements.comfishersci.be For this compound, these systems could provide detailed insights into its tissue-specific uptake, distribution kinetics, and potential interactions within complex biological barriers, such as the blood-brain barrier or gastrointestinal tract, without the complexities of in vivo animal studies. The high-throughput capability and cost-effectiveness of these models offer significant advantages for early-stage compound screening. fishersci.be

3D Cell Cultures and Spheroids : Unlike conventional 2D cell cultures, 3D models better recapitulate in vivo cellular organization and interactions, providing a more physiologically relevant environment for studying compound penetration and distribution. wikidata.org These models can be particularly useful for assessing the distribution of this compound within heterogeneous cell populations or tumor microenvironments.

Humanized Mouse Models : While still in vivo, humanized mouse models offer a bridge between animal studies and human physiology by incorporating human cells, tissues, or genes. These models can be tailored to study specific aspects of human drug response and distribution, providing a more accurate representation of how this compound might behave in a human system, especially concerning immune responses or specific disease pathologies. fishersci.be

The data obtained from these models could be integrated to build comprehensive distribution maps, highlighting areas of accumulation or exclusion, and informing the design of future in vivo studies.

Integration with Advanced Multi-Modal Imaging Techniques in Research Settings

To achieve a comprehensive understanding of this compound's spatial and temporal distribution at molecular and cellular levels, the integration of advanced multi-modal imaging techniques will be indispensable. These techniques combine the strengths of different imaging modalities to provide complementary information, offering richer insights than single-modality approaches. guidetopharmacology.orgmims.comfishersci.se

Potential applications for this compound research include:

Mass Spectrometry Imaging (MSI) : MSI allows for the visualization of molecular distributions on solid surfaces by scanning samples pixel by pixel, generating a mass spectrum for each pixel. mims.com When combined with other imaging techniques, MSI can provide high-resolution spatial distribution of this compound and its metabolites within tissues, offering unique insights into its pharmacokinetics and pharmacodynamics at a microscopic level. guidetopharmacology.org

Combined MRI/PET Imaging : Magnetic Resonance Imaging (MRI) provides high-resolution anatomical information, while Positron Emission Tomography (PET) offers highly sensitive molecular and functional data by detecting radiolabeled compounds. fishersci.se If this compound or its analogs can be radiolabeled (e.g., with a suitable radioisotope), the combination of MRI and PET would enable non-invasive, real-time tracking of its distribution, accumulation, and clearance in living organisms, providing crucial data on its bioavailability and target engagement.

Multi-modal Light Sheet Microscopy (LSM) : Techniques like Multi-modal Raman Light Sheet Microscopy, which integrate Rayleigh scattering, Raman scattering, and fluorescence detection, enable comprehensive, marker-free imaging of cellular architecture and molecular interactions in 3D cell cultures and spheroids. wikidata.orgwikipedia.org This could provide detailed spatial and molecular insights into how this compound interacts with cellular components and distributes within complex biological structures.

The fusion of data from these diverse imaging modalities will allow for a more holistic and accurate characterization of this compound's behavior in situ, revealing its precise localization and concentration in various biological compartments.

Computational Chemistry and Molecular Dynamics Simulations for Predictive Research

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in modern drug discovery, accelerating the process by predicting molecular properties, interactions, and optimizing potential drug candidates. wikipedia.orgnih.gov For a compound like this compound, these in silico methods can provide critical predictive insights, reducing the need for extensive experimental testing.

Key applications in this compound research:

Molecular Docking and Virtual Screening : These techniques can predict the binding affinity and orientation of this compound with potential biological targets (e.g., proteins, enzymes, receptors). By virtually screening large libraries of compounds or target structures, researchers can identify potential therapeutic targets or off-target interactions for this compound. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations study the movement of atoms and molecules over time, providing insights into the stability, flexibility, and dynamic interactions of this compound within biological systems. wikipedia.org This can help understand how this compound behaves in solution, how it interacts with membranes, or how its binding pocket on a target protein might change conformation upon binding. Advanced MD techniques like free-energy perturbation can estimate binding free energies with greater accuracy. nih.gov

Quantum Mechanics (QM) Calculations : QM methods can provide a deeper understanding of this compound's electronic structure, reactivity, and spectroscopic properties at an atomic level. This is particularly relevant for selenium-containing compounds, where the unique electronic properties of selenium can influence the compound's stability and reactivity. wikipedia.org

Machine Learning (ML) and Artificial Intelligence (AI) : AI and ML algorithms can be trained on existing chemical and biological data to predict various properties of this compound, such as ADME characteristics, potential toxicity, or even novel synthetic pathways. nih.govnih.gov This can significantly accelerate the design and optimization process.

Computational approaches can guide experimental design, prioritize synthesis efforts, and offer a predictive framework for understanding this compound's behavior before extensive laboratory work.

Design and Synthesis of this compound Analogs for Targeted Research Probes

The design and synthesis of analogs are crucial for optimizing the properties of a lead compound and developing targeted research probes. For this compound, this involves systematically modifying its structure to enhance desired characteristics, such as solubility, stability, target specificity, or the ability to serve as a fluorescent or imaging probe. Selenium-containing compounds are increasingly recognized for their unique chemical and biological properties, including their redox activity and potential as fluorescent probes.

Strategies for designing and synthesizing this compound analogs could include:

Structure-Activity Relationship (SAR) Studies : By synthesizing a series of this compound derivatives with subtle structural changes (e.g., varying the position or type of selenium incorporation, or modifying other functional groups), researchers can establish how specific structural features relate to its activity and properties. This iterative process helps in identifying optimal molecular designs.

Incorporation of Imaging Tags : Analogs can be designed to include fluorescent tags (fluorophores) or chelating agents for radiometals, allowing the compound to be visualized using advanced imaging techniques. For instance, incorporating a selenium atom directly into a fluorescent probe can influence its optical properties or reactivity, making it responsive to specific biological analytes.

Modulation of Selenium Oxidation State and Environment : Selenium can exist in various oxidation states and chemical environments (e.g., selenols, diselenides, selenides). Designing analogs that explore these different forms could lead to compounds with distinct biological activities or improved stability.

Targeted Delivery Moieties : Future analogs could incorporate specific ligands or peptides that facilitate targeted delivery of this compound to particular cells, tissues, or organelles, enhancing its research utility and potentially reducing off-target effects.

The systematic design and synthesis of this compound analogs will not only deepen the understanding of its fundamental chemical biology but also pave the way for developing highly specific tools for biological research.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Selenopergolide, and what analytical methods are critical for confirming its purity and structure?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions, including selenium incorporation via nucleophilic substitution or cross-coupling. Key analytical methods include High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Researchers should validate synthetic yields and purity thresholds using standardized protocols to ensure reproducibility .

Q. How do researchers characterize the pharmacokinetic properties of this compound in preclinical models?

  • Methodological Answer : Pharmacokinetic studies require in vivo models (e.g., rodents) to assess parameters like bioavailability, half-life, and tissue distribution. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to quantify plasma and tissue concentrations. Dose-response curves and compartmental modeling (e.g., non-linear mixed-effects modeling) are essential for interpreting absorption and elimination dynamics .

Q. What in vitro assays are commonly employed to evaluate this compound’s biological activity?

  • Methodological Answer : Cell-based assays (e.g., receptor binding assays, enzyme inhibition studies) are standard. For receptor-targeted studies, radioligand displacement assays or fluorescence polarization can quantify affinity (IC50 values). Researchers must control for off-target effects using negative controls (e.g., receptor knockout cell lines) and validate results with orthogonal methods like Western blotting .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action be resolved across different experimental models?

  • Methodological Answer : Contradictions often arise from model-specific variables (e.g., cell type, species differences). A systematic approach includes:

  • Meta-analysis of existing data to identify confounding factors (e.g., dosing regimens, assay conditions).
  • Cross-validation using isogenic cell lines or transgenic animal models to isolate variables.
  • Pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify conserved signaling networks .

Q. What strategies optimize this compound’s bioavailability while minimizing toxicity in translational research?

  • Methodological Answer : Bioavailability optimization involves:

  • Formulation studies : Nanoencapsulation or liposomal delivery to enhance solubility.
  • Structure-Activity Relationship (SAR) analysis : Modifying functional groups to improve metabolic stability.
  • Toxicogenomics : RNA-seq or CRISPR screens to identify toxicity-associated genes. Dose-escalation studies with pharmacokinetic-pharmacodynamic (PK-PD) modeling are critical for balancing efficacy and safety .

Q. How do researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Discrepancies may stem from physiological barriers (e.g., blood-brain penetration) or metabolic inactivation. Strategies include:

  • Physiologically Based Pharmacokinetic (PBPK) modeling to predict tissue exposure.
  • Metabolite profiling (e.g., using hepatocyte incubations) to identify active/inactive derivatives.
  • Combination therapy screens to identify synergistic agents that enhance in vivo activity .

Q. What computational tools are effective for predicting this compound’s interactions with novel molecular targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities and stability. Machine learning models (e.g., DeepChem) trained on chemogenomic datasets enable target deconvolution. Experimental validation via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is essential .

Methodological Frameworks

  • Experimental Design : Use the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) to structure hypotheses. For example:

    • Population: Cancer cell lines with specific genetic mutations.
    • Intervention: this compound at IC50 concentrations.
    • Comparison: Untreated controls or standard-of-care drugs.
    • Outcome: Apoptosis markers (e.g., caspase-3 activation) .
  • Data Interpretation : Apply Bayesian statistics to handle small sample sizes in preclinical studies, or multivariate regression to account for covariates (e.g., age, sex) in clinical datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.